molecular formula C20H18N2O4S B2834537 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 443329-43-9

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2834537
CAS No.: 443329-43-9
M. Wt: 382.43
InChI Key: HNUHWFJMVLTSGF-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .

Scientific Research Applications

Antimicrobial Applications

Research has explored the synthesis of compounds structurally related to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide for their potential antimicrobial properties. For instance, a study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds with noted significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Similarly, Babu, Pitchumani, and Ramesh (2013) synthesized derivatives exhibiting notable antimicrobial activity against bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antianxiety and Antiarrhythmic Properties

A study conducted by Amr et al. (2010) synthesized novel thiophene derivatives, demonstrating significant antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting a potential therapeutic avenue for addressing various neurological and cardiovascular conditions (Amr et al., 2010).

Chemical Synthesis and Characterization

The structural diversity and functionalization of compounds related to this compound have been explored in various studies. For instance, research by Vasu et al. (2004) focused on the synthesis and characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, providing insight into its crystal structure and potential applications in material science (Vasu et al., 2004).

Anticancer Potential

The cytotoxic activity of related compounds has been investigated, revealing potential anticancer applications. A study by Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against cancer cell lines, suggesting the therapeutic potential of such compounds in oncology (Deady et al., 2005).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-10-6-7-12-16(8-10)27-20(17(12)18(21)24)22-19(25)15-9-13(23)11-4-2-3-5-14(11)26-15/h2-5,9-10H,6-8H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUHWFJMVLTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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